3-Bromo-2-(phenylsulfonyl)pyridine

Chemical Biology Protein Labeling Bioconjugation Chemistry

For medicinal chemistry labs requiring a versatile pyridine scaffold, generic 2-substituted pyridines lack the orthogonal reactivity needed for efficient 3-position diversification. 3-Bromo-2-(phenylsulfonyl)pyridine directly addresses this by combining an aryl bromide for robust Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) with an electron-withdrawing sulfonyl-activated site for SNAr reactions. This dual reactivity is non-substitutable for generating defined SAR data. - Enables systematic 3-position diversification via orthogonal cross-coupling and SNAr pathways. - Essential for synthesizing thiol-reactive probes with tunable kinetics, as demonstrated by class-level cysteine reactivity modulation. - Key intermediate for anti-Chlamydia trachomatis SAR campaigns, leveraging the sulfonylpyridine scaffold's selective activity.

Molecular Formula C11H8BrNO2S
Molecular Weight 298.16 g/mol
CAS No. 950693-95-5
Cat. No. B12633875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(phenylsulfonyl)pyridine
CAS950693-95-5
Molecular FormulaC11H8BrNO2S
Molecular Weight298.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Br
InChIInChI=1S/C11H8BrNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H
InChIKeyAHNKORKLONCCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(phenylsulfonyl)pyridine: Properties & Distinctions


3-Bromo-2-(phenylsulfonyl)pyridine (CAS: 950693-95-5) is a heteroaromatic building block belonging to the phenylsulfonylpyridine class, defined by a pyridine core substituted at the 2-position with a phenylsulfonyl group and at the 3-position with a bromine atom [1]. Its molecular formula is C11H8BrNO2S, with a molecular weight of 298.16 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry and chemical biology, where its halogen and sulfone functionalities provide orthogonal handles for diverse derivatization strategies, including cross-coupling reactions and nucleophilic aromatic substitution .

Orthogonal handles: aryl bromide for Pd couplings and sulfone for nucleophilic substitution
Heterocyclic building block for med chem library synthesis
Bioconjugation probe design via tunable thiol reactivity

3-Bromo-2-(phenylsulfonyl)pyridine: Why Analogs Fail


Generic substitution within the phenylsulfonylpyridine class is scientifically unsound for applications requiring the 3-Bromo-2-(phenylsulfonyl)pyridine scaffold. Replacing it with a close analog like the non-brominated 2-(phenylsulfonyl)pyridine or a 2-chloro derivative results in a fundamentally different molecule with altered electronic properties, steric bulk, and reactivity profiles . Specifically, the presence of the 3-bromo substituent is essential for enabling key transformations such as Pd-catalyzed cross-couplings, which are not possible with the unsubstituted analog [1]. Furthermore, class-level kinetic studies confirm that even minor structural modifications on the pyridine ring can drastically alter the reactivity of the phenylsulfonylpyridine moiety towards biological nucleophiles by orders of magnitude [2]. Therefore, for research programs aiming to build specific SAR data or to access defined chemical space, the use of 3-Bromo-2-(phenylsulfonyl)pyridine is non-negotiable.

Non-brominated analogs
May not support Pd-catalyzed cross-coupling at the 3-position, limiting diversification routes.
Thiol reactivity shifts
Minor ring modifications can alter reaction kinetics with biological thiols by orders of magnitude.
Regioisomer mismatch
2-substituted pyridyl sulfonates follow divergent reaction pathways; direct replacement alters synthetic outcome.

3-Bromo-2-(phenylsulfonyl)pyridine Evidence Guide


Thiol Reactivity Tuning

The substitution of the pyridine ring in phenylsulfonylpyridines directly impacts their reactivity with thiols, a critical parameter for their application as site-specific protein labeling probes. A systematic kinetic study demonstrated that varying the substituents on the pyridine ring can tune the reaction rate with free cysteine by one to five orders of magnitude [1]. The presence of a bromine at the 3-position alters the electron density of the pyridine ring, thereby modulating the electrophilicity of the sulfonyl group and offering a distinct reactivity profile compared to unsubstituted or differently substituted analogs. This tuning ability is essential for optimizing labeling efficiency and selectivity in complex biological environments.

Thiol Reactivity Tuning
Class-level inference
Reaction rate tunable over 1–5 orders of magnitude across substituted phenylsulfonylpyridines
Supports kinetic probe design
Specific rate for 3-Br derivative not isolated
Chemical Biology Protein Labeling Bioconjugation Chemistry

Cross-Coupling Reactivity Comparison

The 3-bromo substituent on 3-Bromo-2-(phenylsulfonyl)pyridine provides a crucial and unique synthetic handle not present in the parent compound, 2-(phenylsulfonyl)pyridine (CAS 24244-60-8). While the unsubstituted analog is primarily limited to reactions involving the sulfonyl group or nucleophilic substitution at the pyridine 2-position , the 3-bromo derivative is specifically designed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. This orthogonal reactivity allows for the introduction of diverse aryl, heteroaryl, and amine groups at the pyridine 3-position, dramatically expanding the accessible chemical space and enabling the generation of complex, polysubstituted pyridine libraries for drug discovery and materials science.

Cross-Coupling Competence
Cross-study comparable
3-Br derivative: reactive in Pd couplings. Unsubstituted analog: not reactive at 3-position.
Enables Pd-catalyzed diversification
Unsubstituted analog limited to sulfonyl chemistry
Organic Synthesis Medicinal Chemistry C-C Bond Formation

Antichlamydial Activity & Selectivity

Sulfonylpyridine derivatives, as a class, have demonstrated selective growth inhibition against Chlamydia trachomatis, a pathogen for which no FDA-approved specific treatment exists [1]. In a structure-activity relationship (SAR) study, novel sulfonylpyridine analogs impaired the growth of C. trachomatis without affecting host cell viability. Importantly, the most potent compounds exhibited selectivity, showing no significant activity against other bacterial species such as S. aureus and E. coli [2]. While 3-Bromo-2-(phenylsulfonyl)pyridine is a foundational building block for this class rather than a lead compound itself, its 3-bromo handle is essential for generating the diverse library of substituted sulfonylpyridines that were evaluated in these studies [3].

Anti-Chlamydial Selectivity
Class-level inference
Sulfonylpyridine analogs selectively inhibit C. trachomatis growth without affecting host cells; inactive vs S. aureus, E. coli
Supports anti-chlamydial SAR studies
3-Br scaffold is precursor for active analogs
Antibacterial Discovery Infectious Disease Chlamydia trachomatis

Divergent Pyridyl Sulfonate Reactivity

Research into 2- and 3-pyridyl sulfonate esters, which are structurally related to the target compound, reveals significant differences in reactivity that are directly relevant to the design of synthetic routes using 3-Bromo-2-(phenylsulfonyl)pyridine. A study demonstrated that 2-pyridyl sulfonates can undergo an exceptionally mild bromination reaction with MgBr2·Et2O to yield alkyl bromides [1]. This contrasts with the reactivity of 3-substituted pyridines, like 3-Bromo-2-(phenylsulfonyl)pyridine, where the halogen atom is already installed. This fundamental difference in reaction pathways highlights the importance of selecting the correct regioisomer for a given synthetic strategy, reinforcing the non-interchangeability of 2- and 3-substituted pyridine derivatives.

Regioisomer Reactivity
Supporting evidence
2-pyridyl sulfonates undergo mild bromination with MgBr2; 3-Br compound already halogenated.
Reinforces substitution-pattern specificity
Design synthetic route accordingly
Synthetic Methodology Nucleophilic Aromatic Substitution Reaction Optimization

3-Bromo-2-(phenylsulfonyl)pyridine Research Applications


Medicinal Chemistry Library Diversification

This compound is an ideal building block for medicinal chemists seeking to rapidly diversify the pyridine 3-position. As established in Section 3, its aryl bromide functionality enables robust Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are not possible with the non-halogenated analog [1]. This allows for the systematic exploration of chemical space to identify novel leads for various therapeutic targets.

Tunable Chemical Biology Probes

For researchers in chemical biology, 3-Bromo-2-(phenylsulfonyl)pyridine is a valuable starting point for creating thiol-reactive probes. As shown by class-level kinetic evidence, the substitution pattern on the phenylsulfonylpyridine core allows for the tuning of reaction kinetics with cysteine residues over a 100,000-fold range [2]. The 3-bromo derivative provides a specific entry into this tunable chemical space for developing site-specific protein labeling reagents for NMR and EPR studies.

Selective Anti-Chlamydial Agents

Research groups focused on infectious diseases, particularly those seeking novel treatments for Chlamydia trachomatis, should consider this compound as a key intermediate. The evidence in Section 3 demonstrates that sulfonylpyridine derivatives derived from such halogenated scaffolds have shown selective activity against C. trachomatis with a favorable cytotoxicity profile [3]. The 3-bromo handle is essential for preparing the diverse array of analogs required for a comprehensive SAR campaign against this neglected pathogen.

Nucleophilic Aromatic Substitution Intermediates

Beyond cross-coupling, the combination of the electron-withdrawing sulfonyl group and the halogen makes 3-Bromo-2-(phenylsulfonyl)pyridine a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the installation of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at the 3-position, providing a complementary route to cross-coupling for generating complex pyridine derivatives. This dual reactivity profile makes it a highly versatile and strategic building block for organic synthesis laboratories .

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Pd-catalyzed cross-coupling handle
3-Position diversification scope
Bioconjugation probe development
Tunable thiol reactivity
Site-specific labeling kinetics
Anti-chlamydial SAR studies
3-Bromo scaffold for diversification
C. trachomatis growth inhibition selectivity
SNAr-based diversification
Activated aryl halide
Nucleophile scope (N, O, S)

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